2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-chloro-3-methoxyphenylmethyl group.
Properties
IUPAC Name |
2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-13-10-20-18(21-11-13)24-15-6-8-22(9-7-15)12-14-4-3-5-16(23-2)17(14)19/h3-5,10-11,15H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDDHGONLSQUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-3-methoxybenzyl chloride with piperidine under basic conditions to form the intermediate 1-[(2-chloro-3-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with 5-methylpyrimidine-2-ol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of piperidine compounds, including those similar to 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine, exhibit promising activity against various cancer cell lines. For instance, studies have shown that piperidine derivatives can act as inhibitors of the HDM2-p53 interaction, leading to tumor regression in xenograft models of human cancers . This indicates potential for developing new anticancer therapies based on this compound.
2. Neuroprotective Effects
The compound's structural characteristics suggest it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. In particular, studies related to Alzheimer's disease have highlighted the importance of piperidine derivatives in modulating neuroinflammatory pathways . Compounds that influence these pathways could serve as leads for developing treatments aimed at neurodegenerative diseases.
3. Antiviral Properties
Another significant application is in the development of antiviral agents. A series of piperidinyl-aminopyrimidine derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, showcasing improved activity compared to existing treatments . This highlights the potential for 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine in antiviral drug discovery.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or immune responses.
Case Studies
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points: The presence of nitro (-NO₂) or bromo (-Br) groups in analogs correlates with higher melting points (e.g., 268–287°C in nitrophenyl derivatives) due to increased molecular rigidity and intermolecular interactions .
- Molecular Weight : The target compound’s estimated molecular weight (~415) places it within the range of bioactive pyrimidines (e.g., 466–545) .
- Bioavailability: Piperidine-containing compounds like the chromeno-pyrimidine derivative in exhibit enhanced oral bioavailability, likely due to improved solubility from the piperidine moiety.
Comparison with Other Syntheses :
- Chromeno-pyrimidines: Synthesized via one-step cyclocondensation of 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea under acidic catalysis .
- Pyridin-3-yl Pyrimidines: Prepared via Suzuki-Miyaura cross-coupling or condensation of aminopyridines with carbonyl derivatives .
Pharmacological Activity
While direct data for the target compound are unavailable, inferences are drawn from analogs:
- Antimicrobial Activity : Pyrimidine derivatives with chloro and methoxy substituents (e.g., 4-chlorophenyl analogs) show moderate-to-strong activity against E. coli and S. aureus .
- Kinase Inhibition : Compounds like pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., 3b in ) inhibit kinases via π-π stacking and hydrogen bonding, suggesting the target compound’s methoxy and chlorine groups may enhance target binding.
Biological Activity
2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of substituted pyrimidines, characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 401.8 g/mol. The structural formula can be represented as follows:
The biological activity of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine primarily involves its interaction with neurotransmitter systems, particularly its potential as a modulator of the central nervous system. Research indicates that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, potentially influencing mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain. This is supported by findings from animal models where administration resulted in increased serotonin turnover.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease. In vitro studies have indicated that it may inhibit apoptosis in neuronal cells exposed to neurotoxic agents .
- Analgesic Properties : There is evidence suggesting that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors .
Study 1: Antidepressant-Like Effects
A study conducted on mice evaluated the antidepressant-like effects of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in locomotor activity linked to mood improvement.
Study 2: Neuroprotection Against Oxidative Stress
In a cell culture study, the compound was tested for its ability to protect against oxidative stress induced by hydrogen peroxide. The results showed a marked decrease in cell death and an increase in cell viability, indicating potential neuroprotective properties .
Study 3: Analgesic Activity Assessment
An assessment of analgesic activity was performed using the hot plate test in rodents. The results demonstrated a significant increase in pain threshold following administration of the compound, indicating its potential as an analgesic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of piperidin-4-ol derivatives with a 2-chloro-3-methoxybenzyl halide. Key intermediates are purified via column chromatography and characterized using H NMR, C NMR, and mass spectrometry to confirm structural integrity . For example, coupling reactions in dichloromethane under basic conditions (e.g., NaOH) yield the target compound with ~99% purity after recrystallization .
Q. Which spectroscopic techniques are critical for validating the structure of this compound, and how are spectral discrepancies resolved?
- Methodological Answer : H NMR is essential for confirming the integration of aromatic protons (e.g., methoxy and chloro-substituted phenyl groups) and piperidine/pyrimidine protons. Discrepancies in coupling constants or unexpected peaks may indicate stereochemical impurities or residual solvents, requiring additional purification (e.g., preparative HPLC) or 2D NMR (COSY, HSQC) for resolution .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include using fume hoods (due to potential respiratory hazards), nitrile gloves (to prevent skin contact), and inert storage conditions (argon atmosphere) to avoid degradation. Emergency measures for spills involve neutralization with sodium bicarbonate and disposal via approved chemical waste channels, as outlined in H290/H315 hazard codes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the piperidine-pyrimidine ether linkage?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. THF), catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), and reaction temperatures. Design of Experiments (DoE) approaches can identify interactions between variables. For instance, catalytic p-toluenesulfonic acid in refluxing toluene enhances etherification efficiency by promoting nucleophilic substitution .
Q. What computational strategies predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess molecular stability, while software like SwissADME predicts physicochemical properties (e.g., LogP <5, topological polar surface area ~80 Ų). Molecular dynamics simulations model membrane permeability, revealing that the chloro-methoxyphenyl group enhances lipophilicity but may require prodrug strategies for oral bioavailability .
Q. How do structural analogs of this compound inform its potential bioactivity, and what are key SAR trends?
- Methodological Answer : Comparing with analogs (e.g., 5-methylpyrimidine derivatives with varying aryl substituents) reveals that electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance binding to kinase targets. For example, replacing 3-methoxy with 4-fluoro in analogs increased inhibitory activity against EGFR by 30%, suggesting tunable electronic effects .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validated protocols include:
- Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity reassessment via HPLC-MS to rule out degradation products.
- Cross-referencing with structural analogs to identify activity cliffs .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer : Pilot-scale reactions (10–100 g) require controlled addition rates of reagents to manage exothermic steps. Continuous flow chemistry minimizes side reactions (e.g., hydrolysis of the pyrimidine ring). Final purification via fractional crystallization in ethanol/water mixtures achieves >98% purity with minimal yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
